molecular formula C22H24Br2N2 B5212189 (1R,3R,5R,7R)-N,N'-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine

(1R,3R,5R,7R)-N,N'-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine

Cat. No.: B5212189
M. Wt: 476.2 g/mol
InChI Key: ZASNNNRXYNHPJI-UHFFFAOYSA-N
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Description

(1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3311~3,7~]decane-2,6-diamine is a complex organic compound characterized by its unique tricyclic structure and brominated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, followed by a series of cyclization steps.

    Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a nucleophilic substitution reaction, where the tricyclic core reacts with 4-bromophenylamine under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate with another molecule of 4-bromophenylamine to form the desired diamine compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl or aryl lithium reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted tricyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its tricyclic structure and brominated phenyl groups may interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of (1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups may facilitate binding to specific sites, while the tricyclic core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R,5R,7R)-N,N’-bis(4-chlorophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine
  • (1R,3R,5R,7R)-N,N’-bis(4-fluorophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine
  • (1R,3R,5R,7R)-N,N’-bis(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine

Uniqueness

The uniqueness of (1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine lies in its brominated phenyl groups, which can enhance its reactivity and binding affinity compared to similar compounds with different substituents. This makes it a valuable compound for specific applications where bromine atoms play a crucial role.

Properties

IUPAC Name

2-N,6-N-bis(4-bromophenyl)adamantane-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Br2N2/c23-17-1-5-19(6-2-17)25-21-13-9-15-11-14(21)12-16(10-13)22(15)26-20-7-3-18(24)4-8-20/h1-8,13-16,21-22,25-26H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASNNNRXYNHPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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